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Boron Carbide Nanopowder

Hardness Wear Resistance Armor Ceramics

Boron carbide (B₄C) nanopowder (CAS 12069-32-8) is a non-oxide ceramic nanomaterial combining extreme hardness, low density (2.52 g/cm³), and high thermal neutron absorption. Conventional micro-sized B₄C or alternative ceramics (alumina, SiC) cannot match its sinterability, ballistic performance, or neutron shielding efficiency. • Hardness: Vickers 28-35 GPa; Knoop 2600-3200 - 2.0×-2.7× harder than alumina. • Sinterability: Nanopowder achieves ~97.9% relative density vs. ~93.1% for micro-powder, enabling dense, wear-resistant components. • Neutron Absorption: 600 barn thermal neutron cross-section with low secondary gamma emission; critical for nuclear control rods and shielding.

Molecular Formula CB4
Molecular Weight 55.3 g/mol
Cat. No. B7800500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoron Carbide Nanopowder
Molecular FormulaCB4
Molecular Weight55.3 g/mol
Structural Identifiers
SMILESB1=BB=C=B1
InChIInChI=1S/CB4/c1-2-4-5-3-1
InChIKeyNOJMLSPGQSYAIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boron Carbide Nanopowder: Core Properties and Industrial Relevance


Boron carbide (B₄C) nanopowder is a non-oxide ceramic nanomaterial recognized for its exceptional combination of extreme hardness, low density, and high neutron absorption cross-section. With a Vickers hardness of approximately 29.1 GPa and a density of 2.52 g/cm³ [1], it ranks as the third hardest material known, after diamond and cubic boron nitride. Its unique icosahedral crystal structure imparts remarkable thermal stability (melting point ~2450°C), chemical inertness, and semi-conducting behavior [1]. These intrinsic properties make it a critical candidate for applications demanding high wear resistance, lightweight armor, neutron shielding, and advanced composite reinforcement. The nanoscale form (typically 20–200 nm) further enhances sinterability and mechanical performance relative to conventional micro-sized powders [2].

Material Selection
Extreme-hardness, low-density ceramic nanopowder for structural and ballistic research
Process Compatibility
Nanoscale form supports enhanced sinterability and composite densification workflows
Radiation Study Context
High neutron absorption cross-section for shielding and nuclear material research

Why Boron Carbide Nanopowder Cannot Be Substituted


Generic substitution of boron carbide nanopowder with other hard ceramic nanopowders (e.g., silicon carbide, alumina, tungsten carbide) or even micro-sized boron carbide is technically unsound due to fundamental divergences in key performance metrics. For example, alumina offers only one-third the hardness and nearly double the density of boron carbide [1], while silicon carbide, though similarly hard, lacks the critical neutron absorption capability essential for nuclear shielding [2]. Furthermore, micro-sized boron carbide powders exhibit significantly inferior sinterability, resulting in lower final densities and reduced mechanical integrity in fabricated components [3]. These quantifiable differences in hardness, density, neutron cross-section, and sintering behavior directly impact end-use performance, making material selection non-interchangeable and necessitating a rigorous, evidence-based procurement approach.

Property
Target: B₄C Nanopowder
Alternative: Alumina / SiC
Hardness
Knoop 2600–3200; third hardest known material
Alumina Knoop 960–1660; approximately one-third the hardness may reduce wear life
Neutron Shielding
High neutron absorption cross-section from boron-10 isotope content
Silicon carbide lacks effective neutron capture capability; shielding function cannot be replicated
Sinterability
Nanopowder achieves higher green and sintered density
Micro-sized B₄C exhibits lower sintered density; mechanical integrity may shift

Quantitative Comparison Against Key Ceramic Comparators


Knoop Hardness Superiority Over Alumina

Boron carbide nanopowder exhibits a Knoop hardness range of 2600–3200, which is substantially higher than the 960–1660 range reported for alumina (Al₂O₃). This represents a hardness advantage of approximately 2.0× to 2.7× for boron carbide [1].

Hardness vs. Alumina
Head-to-head
Knoop 2600–3200 vs. 960–1660
Reported hardness advantage supports wear-resistance and armor research
Approximately 2.0× to 2.7× higher; measured by standard Knoop testing
Hardness Wear Resistance Armor Ceramics

Density Advantage for Lightweight Armor

With a density range of 2.1–2.7 g/cm³, boron carbide nanopowder is significantly lighter than alumina, which has a density of 3.4–4.1 g/cm³. This translates to a weight reduction of approximately 35–40% for equivalent component volumes [1].

Density for Lightweight Design
Head-to-head
2.1–2.7 g/cm³ vs. Alumina 3.4–4.1 g/cm³
Reported density reduction supports lightweight armor and aerospace material research
Approximately 35–40% lower density; standard material density measurements
Lightweight Armor Specific Stiffness Aerospace Materials

Enhanced Sinterability vs. Commercial Micropowder

Sintered samples derived from synthesized boron carbide nanopowder (average particle size ~100 nm) achieved a relative density of 97.9%, while those prepared from a commercial micropowder under identical conditions (2000°C/30 MPa/1 h) reached only 93.1% [1].

Sinterability vs. Micropowder
Head-to-head
97.9% relative density (nano) vs. 93.1% (micro)
Higher densification supports structural ceramic research and component reliability
Sintered at 2000°C, 30 MPa for 1 h; 4.8 percentage-point increase observed
Sintering Densification Powder Metallurgy

Fracture Toughness Enhancement in Micro/Nano Composites

A hierarchical micro/nano B₄C-TiB₂ composite containing 15 vol% boron carbide nanopowder exhibited a fracture toughness of 4.65 ± 0.49 MPa·m^(1/2), compared to 2.98 ± 0.24 MPa·m^(1/2) for a reference micro B₄C sample, while maintaining a comparable hardness of 31.88 ± 1.85 GPa versus 32.46 ± 1.67 GPa [1].

Fracture Toughness in Composite
Head-to-head
4.65 ± 0.49 MPa·m^(1/2) vs. 2.98 ± 0.24
Reported 56% increase supports toughened ceramic composite development
Micro/nano B₄C-TiB₂ composite with 15 vol% nanopowder; micro-indentation test
Fracture Toughness Ceramic Matrix Composites Toughening Mechanisms

Neutron Shielding vs. Gadolinium and Samarium Oxides

In a comparative study of neutron absorber additives, a sample containing 9% B₄C achieved a fast neutron cross-section of 0.021 cm⁻¹. This is compared to 0.031 cm⁻¹ for 27% Gd₂O₃ and 0.030 cm⁻¹ for 3% Sm₂O₃. A reference 5% borated polyethylene exhibited a cross-section of 0.023 cm⁻¹. While B₄C requires higher loading than Gd₂O₃ or Sm₂O₃, it offers superior thermal stability and avoids the high secondary gamma emission associated with gadolinium [1].

Neutron Shielding vs. Gd₂O₃/Sm₂O₃
Head-to-head
0.021 cm⁻¹ (9% B₄C) vs. 0.031 cm⁻¹ (27% Gd₂O₃)
Lower cross-section per mass, but reported high-temperature stability and lower gamma emission
Elastomer-based composite matrix; fast neutron attenuation measurement
Neutron Shielding Nuclear Materials Radiation Protection

Optimal Industrial and Research Applications


Lightweight Ballistic Armor Systems

The combination of extreme hardness (Knoop 2600–3200) and low density (2.1–2.7 g/cm³) demonstrated in Section 3 makes boron carbide nanopowder an ideal reinforcement for ceramic-polymer composite armor. It provides equivalent or superior ballistic protection at significantly lower weight compared to alumina or silicon carbide alternatives [1], meeting critical requirements for military personnel and vehicle armor.

High-Integrity Wear-Resistant Components

The hardness advantage over alumina (2.0×–2.7× higher Knoop hardness) and the enhanced sinterability (97.9% vs. 93.1% relative density) of the nanopowder form enable the fabrication of dense, wear-resistant parts such as sandblasting nozzles, cutting tools, and mechanical seals with extended service life and reliability [1][2].

Advanced Neutron Shielding in High-Temperature Environments

Although boron carbide exhibits a moderate fast neutron cross-section (0.021 cm⁻¹ at 9% loading), its high melting point (~2450°C) and low secondary gamma emission make it the neutron absorber of choice for nuclear reactor control rods, spent fuel storage, and space-based shielding applications where polymer-based alternatives would degrade [3].

Toughened Ceramic Matrix Composites

As shown by the 56% increase in fracture toughness (from 2.98 to 4.65 MPa·m^(1/2)) when incorporating boron carbide nanopowder into a micro/nano B₄C-TiB₂ composite, this material is critical for developing next-generation structural ceramics that require both high hardness and improved damage tolerance for applications such as high-speed cutting tools and impact-resistant components [4].

Application
Selection Property
Validation Focus
Lightweight Ballistic Armor
Hardness-to-density ratio
Ballistic limit testing; areal density vs. protection level review
Wear-Resistant Components
Sintered density and hardness
Tribological performance; wear rate and service-life evaluation
High-Temperature Neutron Shielding
Thermal stability and neutron cross-section
Attenuation measurement at operational temperature; gamma emission assessment
Toughened Ceramic Composites
Fracture toughness enhancement
Micro/nano composite processing; damage-tolerance validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


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